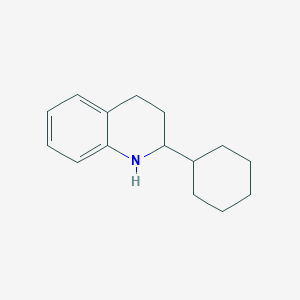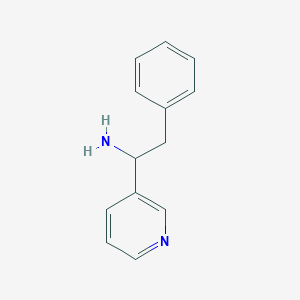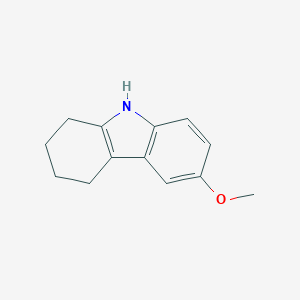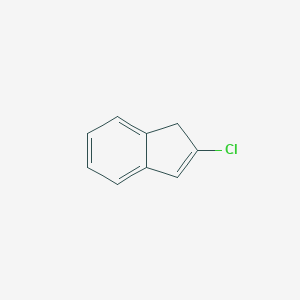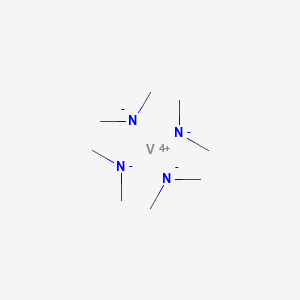
テトラキス(ジメチルアミド)バナジウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vanadium tetrakis(dimethylamide) is a chemical compound with the molecular formula C10H30N5V. It is also known as tetrakis(dimethylamino)vanadium. This compound is a vanadium complex where the vanadium atom is coordinated by four dimethylamide ligands. It is a highly volatile compound and is sensitive to air and moisture .
科学的研究の応用
Vanadium tetrakis(dimethylamide) has several scientific research applications, particularly in the field of materials science. It is widely used as a precursor in the atomic layer deposition (ALD) of vanadium oxide thin films. These thin films have applications in nanoelectronic switches, transistors, optical devices, and as cathode materials for lithium-ion batteries
作用機序
Target of Action
Vanadium tetrakis(dimethylamide) is primarily used as a precursor in the deposition of vanadium oxide (VOx) thin films . The primary targets of this compound are the surfaces where these thin films are to be deposited. The role of these targets is to provide a substrate for the deposition process, enabling the formation of the VOx thin films.
Mode of Action
The compound interacts with its targets through a process known as Atomic Layer Deposition (ALD). In this process, the vanadium precursor, which is highly volatile, is used at room temperature for deposition . Either water (H2O) or ozone (O3) can be used as the coreactant for depositing VOx at temperatures ranging from 50 to 200 °C . This interaction results in the deposition of VOx thin films on the target surfaces.
Biochemical Pathways
The biochemical pathways involved in the action of Vanadium tetrakis(dimethylamide) are primarily related to the ALD process. This process involves alternate saturated self-limiting surface chemistry reactions, allowing for the deposition of thin films in a well-controlled layer-by-layer fashion . The downstream effects of these pathways include the formation of pure, smooth, and amorphous VOx films, which can be crystallized into the monoclinic VO2 phase by post-deposition annealing under N2 ambient .
Pharmacokinetics
Its volatility and reactivity with h2o or o3 are critical factors influencing its availability for the ald process .
Result of Action
The result of the action of Vanadium tetrakis(dimethylamide) is the formation of VOx thin films. These films are pure, smooth, and amorphous immediately after deposition . They can be crystallized into the monoclinic VO2 phase by post-deposition annealing under N2 ambient . These VOx thin films have wide applications in various fields, including nanoelectronic switches, transistors, and optical devices .
Action Environment
The action, efficacy, and stability of Vanadium tetrakis(dimethylamide) are influenced by several environmental factors. The temperature of the deposition process is a critical factor, with partial precursor decomposition suggested for temperatures higher than 160 °C . The choice of coreactant (H2O or O3) and the ambient conditions during post-deposition annealing (N2) also significantly influence the action of the compound .
生化学分析
Biochemical Properties
Vanadium Tetrakis(Dimethylamide) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, vanadium compounds have been found to dynamically modulate phosphatases and kinases
Cellular Effects
Vanadium Tetrakis(Dimethylamide) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, vanadium compounds have been found to modulate signaling pathways, particularly those involving phosphatases and kinases .
Molecular Mechanism
The molecular mechanism of action of Vanadium Tetrakis(Dimethylamide) is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms are still being explored and understood.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vanadium Tetrakis(Dimethylamide) change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Vanadium Tetrakis(Dimethylamide) vary with different dosages in animal models .
Metabolic Pathways
Vanadium Tetrakis(Dimethylamide) is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways and the nature of these interactions are still being studied.
Transport and Distribution
Vanadium Tetrakis(Dimethylamide) is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and it could have effects on its localization or accumulation. The specifics of these processes are still being researched.
準備方法
Vanadium tetrakis(dimethylamide) can be synthesized through various methods. One common synthetic route involves the reaction of vanadium tetrachloride with lithium dimethylamide in a solvent such as pentane. The reaction proceeds as follows :
VCl4+4LiNMe2→V(NMe2)4+4LiCl
The product, vanadium tetrakis(dimethylamide), is then isolated and purified. This method is advantageous as it does not involve the use of corrosive halides of transition metals and proceeds at ordinary temperatures .
化学反応の分析
Vanadium tetrakis(dimethylamide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: Vanadium tetrakis(dimethylamide) can be oxidized to form vanadium oxides.
Reduction: The compound can be reduced to lower oxidation states of vanadium, although specific conditions and reagents for such reductions are less commonly reported.
Substitution: Vanadium tetrakis(dimethylamide) can undergo substitution reactions with other ligands.
類似化合物との比較
Vanadium tetrakis(dimethylamide) can be compared with other similar compounds, such as tetrakis(dimethylamido)titanium (TDMAT). Both compounds are used as precursors in ALD processes, but they differ in the metal center and specific applications. Tetrakis(dimethylamido)titanium is used for depositing titanium nitride and titanium dioxide films, whereas vanadium tetrakis(dimethylamide) is used for vanadium oxide films . The unique properties of vanadium tetrakis(dimethylamide), such as its ability to form vanadium oxides with different oxidation states, make it distinct from other similar compounds.
Similar Compounds
- Tetrakis(dimethylamido)titanium (TDMAT)
- Tetrakis(dimethylamido)zirconium
- Tetrakis(dimethylamido)hafnium
These compounds share similar structures but differ in their metal centers and specific applications in materials science and thin film deposition .
特性
IUPAC Name |
dimethylazanide;vanadium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6N.V/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALZAXLZULBBHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[V+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N4V |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173545 |
Source


|
| Record name | Tetrakis(dimethylamino)vanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19824-56-7 |
Source


|
| Record name | Tetrakis(dimethylamino)vanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

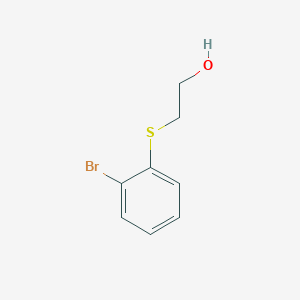
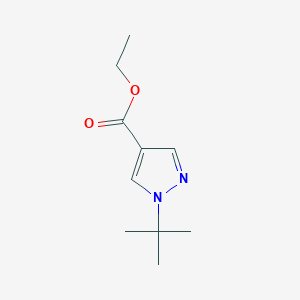
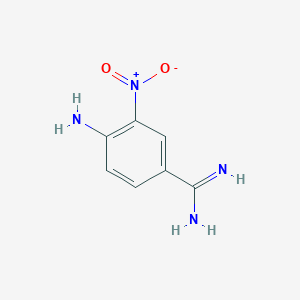
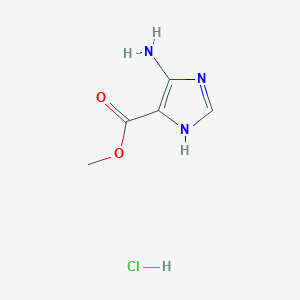
![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)
